(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the thiazolidinone core through a condensation reaction.
Attachment of the dimethoxyphenyl group: This step involves the alkylation of the thiazolidinone core with a dimethoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activity associated with thiazolidinone and pyrazole derivatives.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the pyrazole ring may enhance binding affinity and specificity. The dimethoxyphenyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Known for their broad spectrum of biological activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties.
Dimethoxyphenyl derivatives: Often explored for their antioxidant and neuroprotective effects.
Uniqueness
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is unique due to the combination of these three functional groups, which may result in synergistic effects and enhanced biological activity compared to individual derivatives.
Properties
Molecular Formula |
C29H25N3O3S2 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O3S2/c1-34-24-14-13-20(17-25(24)35-2)15-16-31-28(33)26(37-29(31)36)18-22-19-32(23-11-7-4-8-12-23)30-27(22)21-9-5-3-6-10-21/h3-14,17-19H,15-16H2,1-2H3/b26-18- |
InChI Key |
IIYAAYUZFHMAHR-ITYLOYPMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S)OC |
Origin of Product |
United States |
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